

Elacestrant-d4: A Technical Overview of its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Elacestrant-d4-1*

Cat. No.: *B12366413*

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Elacestrant-d4 is the deuterated analog of Elacestrant, a pioneering, orally bioavailable selective estrogen receptor degrader (SERD). The strategic incorporation of deuterium atoms enhances its metabolic stability, potentially improving its pharmacokinetic profile compared to the non-deuterated parent compound. This technical guide provides a detailed examination of the chemical properties, structure, and relevant experimental methodologies for Elacestrant-d4, intended for researchers, scientists, and professionals in drug development.

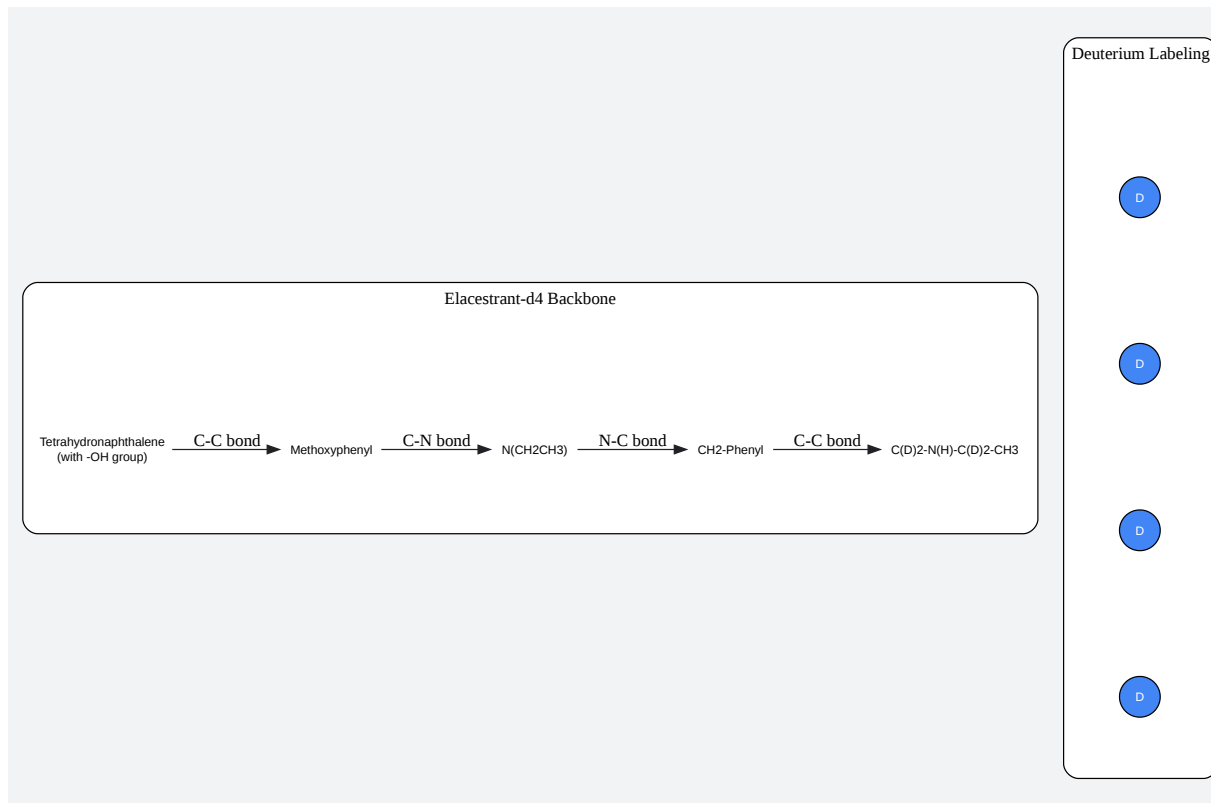
Chemical and Physical Properties

The fundamental chemical and physical properties of Elacestrant-d4 are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value |
|----------------------|--|
| Molecular Formula | C30H34D4N2O2 |
| Molecular Weight | 462.66 g/mol [1] |
| IUPAC Name | (6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol [2] |
| Synonyms | RAD1901-d4 [1] [3] |
| Appearance | Solid at room temperature [1] |
| Purity | ≥98.0% [4] |
| Unlabeled CAS Number | 722533-56-4 [3] [5] |

Chemical Structure

Elacestrant-d4 possesses a complex polycyclic structure. The deuterium atoms are strategically incorporated at specific positions to improve metabolic stability.[\[2\]](#) The locations of the four deuterium atoms are on the ethylaminoethyl group attached to the phenyl ring.[\[2\]](#)



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Caption: Simplified structure of Elacestrant-d4.

Experimental Protocols

Synthesis and Purification

The synthesis of Elacestrant-d4 involves the introduction of deuterium into the Elacestrant molecule. Common strategies include:

- Deuteration of Precursors: Utilizing deuterated reagents during the synthesis of key intermediates.[2]
- Exchange Reactions: Employing methods that facilitate the exchange of hydrogen for deuterium atoms in specific functional groups.[2]

A typical synthetic route may involve the stereoselective addition of an arylmagnesium reagent to a ketone intermediate, which yields a tertiary alcohol with high diastereoselectivity.[2]

Purification of the final compound is critical to ensure high purity for research purposes and is typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

Characterization

The structural integrity and purity of Elacestrant-d4 are confirmed through various analytical techniques. While specific protocols for the deuterated form are not detailed in the provided results, standard characterization methods for complex organic molecules, as suggested by studies on the parent compound, would include:

- X-Ray Powder Diffraction (XRPD): To determine the crystalline form of the solid.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the position of the deuterium labels.[6]
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess thermal properties such as melting point and decomposition temperature.[6]
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[6]

In Vitro and In Vivo Formulations

For experimental use, Elacestrant-d4 is typically prepared as a stock solution and then further diluted for specific assays.

- Stock Solution Preparation: Due to its low water solubility, Elacestrant-d4 is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1] For a 1 mM stock solution, 2.1614 mL of DMSO would be used for 1 mg of the compound.[1]
- In Vivo Formulations: For animal studies, the DMSO stock solution is often formulated to be injectable. Common formulations include:

- DMSO : Tween 80 : Saline in a 10 : 5 : 85 ratio.[1]
- DMSO : PEG300 : Tween 80 : Saline in a 10 : 40 : 5 : 45 ratio.[1]
- DMSO : Corn oil in a 10 : 90 ratio.[1]

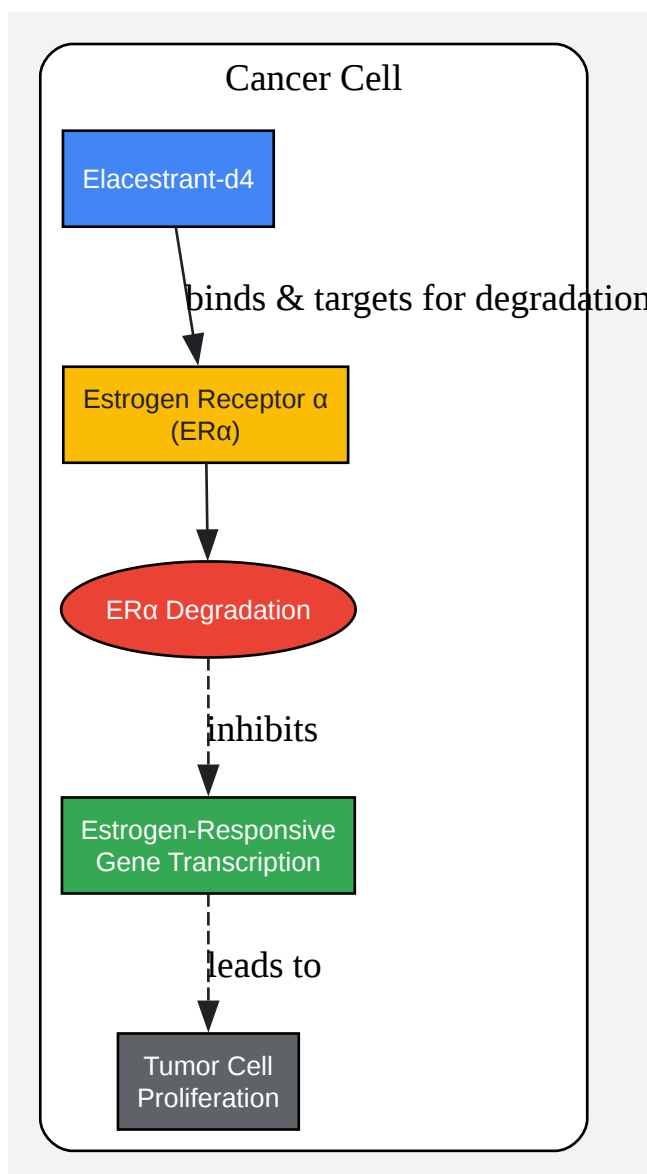
Biological Activity and Mechanism of Action

Elacestrant-d4 is a selective estrogen receptor degrader (SERD) that specifically targets the estrogen receptor-alpha ($ER\alpha$).[2] Its biological activity is similar to its non-deuterated counterpart, Elacestrant.[2] It functions as an antagonist of $ER\alpha$, leading to the degradation of the receptor and thereby inhibiting estrogen-mediated signaling pathways that are crucial for the growth of certain breast cancers.[2]

Elacestrant has demonstrated significant efficacy in hormone receptor-positive breast cancer, particularly in cases with mutations that confer resistance to other endocrine therapies.[2][7]

The deuteration in Elacestrant-d4 is intended to enhance its metabolic stability and potentially improve its bioavailability.[2]

The compound exhibits a strong binding affinity for $ER\alpha$ with a half-maximal inhibitory concentration (IC_{50}) of 48 nM, and a much lower affinity for $ER\beta$ with an IC_{50} of 870 nM, indicating an 18-fold selectivity for $ER\alpha$. [3][5]



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Caption: Mechanism of action of Elacestrant-d4.

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